

Spectroscopic data of 1,5-Dihydroxypentan-3-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-Dihydroxypentan-3-one

Cat. No.: B1368836

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **1,5-Dihydroxypentan-3-one**

Introduction

1,5-Dihydroxypentan-3-one, with the chemical formula $C_5H_{10}O_3$ and a molecular weight of 118.13 g/mol, is a symmetrical β -hydroxy ketone.^{[1][2][3][4]} Its structure features a central ketone flanked by two ethyl alcohol moieties. This arrangement of functional groups makes it a versatile building block in organic synthesis and a subject of interest in various chemical applications, from pharmaceuticals to the food industry.^[5] The precise characterization of its molecular structure is paramount for its application and for quality control, making a thorough understanding of its spectroscopic data essential.

This guide provides a detailed analysis of the expected spectroscopic signature of **1,5-Dihydroxypentan-3-one** using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data are based on established principles of spectroscopy and data from analogous structures, providing a robust reference for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of **1,5-Dihydroxypentan-3-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1,5-Dihydroxypentan-3-one**, both 1H and ^{13}C NMR are indispensable for

structural verification.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **1,5-Dihydroxypentan-3-one** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing their signal to disappear.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
- Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Due to the symmetry of the molecule, only three distinct signals are expected in the ¹H NMR spectrum, excluding the hydroxyl protons which may be broad or exchange with the solvent.

- Hydroxyl Protons (-OH): The chemical shift of these protons is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet. In D₂O, this signal will disappear due to H-D exchange.
- Methylene Protons adjacent to Hydroxyl (C1-H, C5-H): These protons are in an identical chemical environment. They are adjacent to a hydroxyl group, which is deshielding. They are also coupled to the methylene protons at C2 and C4. Therefore, this signal is predicted to be a triplet.

- Methylene Protons adjacent to Ketone (C2-H, C4-H): These protons are also in an identical chemical environment, adjacent to the electron-withdrawing carbonyl group. They are coupled to the methylene protons at C1 and C5, resulting in a triplet.

Table 1: Predicted ^1H NMR Data for **1,5-Dihydroxypentan-3-one**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.8	Triplet (t)	4H	-CH ₂ -OH
~2.7	Triplet (t)	4H	-CH ₂ -C=O
Variable	Broad Singlet	2H	-OH

^{13}C NMR Spectroscopy

Experimental Protocol: ^{13}C NMR Data Acquisition

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Instrumentation: The same NMR spectrometer as for ^1H NMR can be used.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is usually necessary.
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline-corrected, and referenced.

Predicted ^{13}C NMR Spectrum and Interpretation

The symmetry of **1,5-Dihydroxypentan-3-one** results in only three expected signals in the proton-decoupled ^{13}C NMR spectrum.

- Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value). Carbonyl carbons of ketones typically absorb in the range of 190-215 δ .^[6]
- Methylene Carbons adjacent to Ketone (C2, C4): These carbons are adjacent to the electron-withdrawing carbonyl group and will be deshielded, appearing downfield.
- Methylene Carbons adjacent to Hydroxyl (C1, C5): These carbons are bonded to an electronegative oxygen atom and will also be deshielded, but typically less so than those adjacent to the ketone.

Table 2: Predicted ^{13}C NMR Data for **1,5-Dihydroxypentan-3-one**

Chemical Shift (δ , ppm)	Assignment
~210	C=O (C3)
~60	-CH ₂ -OH (C1, C5)
~45	-CH ₂ -C=O (C2, C4)

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: For a liquid sample like **1,5-Dihydroxypentan-3-one**, the spectrum can be obtained neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Predicted IR Spectrum and Interpretation

The IR spectrum of **1,5-Dihydroxypentan-3-one** will be dominated by the characteristic absorptions of its hydroxyl and carbonyl groups.

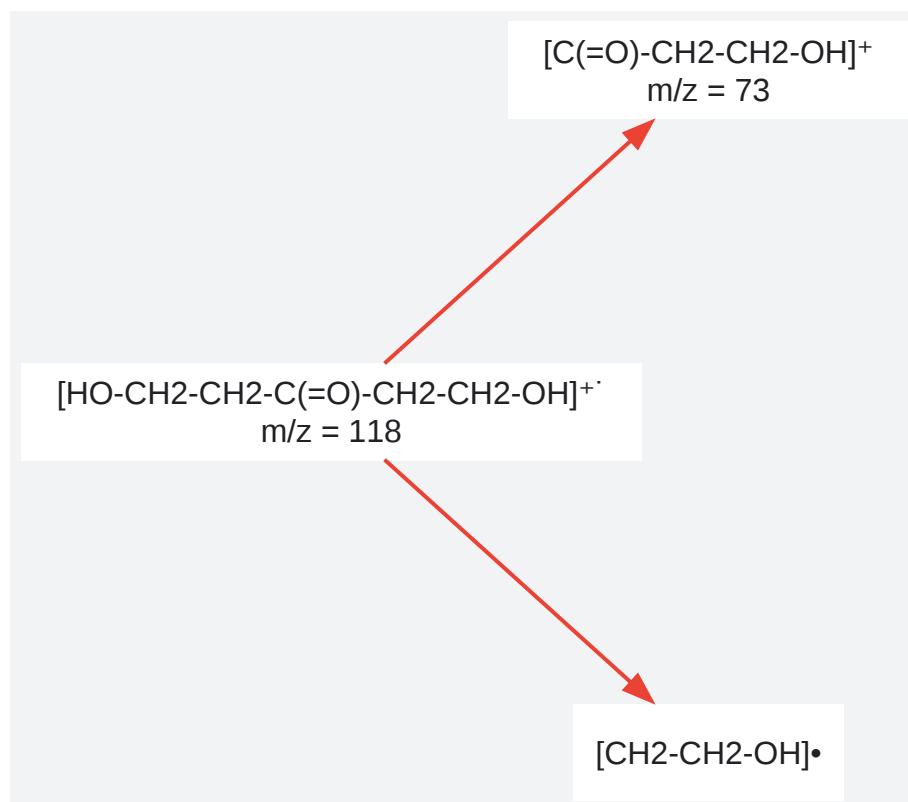
- O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm^{-1} due to the stretching vibration of the hydroxyl groups. The broadness is a result of hydrogen bonding.
- C-H Stretch: Absorptions corresponding to the stretching of sp^3 C-H bonds will appear just below 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone is expected around 1715 cm^{-1} .^[6] Conjugation, which is absent here, would lower this frequency.^[7]
- C-O Stretch: A C-O stretching vibration from the alcohol functional groups is expected in the region of 1000-1250 cm^{-1} .

Table 3: Predicted IR Absorption Bands for **1,5-Dihydroxypentan-3-one**

Wavenumber (cm^{-1})	Functional Group	Type of Vibration
3200-3600 (broad)	O-H (Alcohol)	Stretching
2850-2960	C-H (sp^3)	Stretching
~1715 (strong, sharp)	C=O (Ketone)	Stretching
1000-1250	C-O (Alcohol)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.


Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** A common method for this type of molecule is Electron Ionization (EI). In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Predicted Mass Spectrum and Interpretation

- **Molecular Ion (M^+):** The molecular ion peak, corresponding to the intact molecule, is expected at an m/z value equal to its molecular weight, which is 118. However, for alcohols and ketones, the molecular ion peak can sometimes be weak or absent.
- **Fragmentation:** The molecule is expected to undergo characteristic fragmentation patterns. Alpha-cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon, is a common fragmentation pathway for ketones.^[6]

Key Predicted Fragmentation Pathways:

[Click to download full resolution via product page](#)

Caption: Alpha-cleavage fragmentation of **1,5-Dihydroxypentan-3-one**.

Another likely fragmentation is the loss of a water molecule from the molecular ion, leading to a peak at m/z 100.

Table 4: Predicted Key Ions in the Mass Spectrum of **1,5-Dihydroxypentan-3-one**

m/z	Proposed Ion
118	$[\text{C}_5\text{H}_{10}\text{O}_3]^{+}\text{ (Molecular Ion)}$
100	$[\text{M} - \text{H}_2\text{O}]^+$
73	$[\text{O=C-CH}_2\text{-CH}_2\text{OH}]^+$
45	$[\text{CH}_2\text{-CH}_2\text{OH}]^+$

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic data of 1,5-Dihydroxypentan-3-one (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1368836#spectroscopic-data-of-1-5-dihydroxypentan-3-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com